molecular formula C9H14N2O B12960601 (S)-1-(3-Methoxypyridin-2-yl)propan-1-amine

(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine

Cat. No.: B12960601
M. Wt: 166.22 g/mol
InChI Key: WGDNOWFNQNOVSB-ZETCQYMHSA-N
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Description

(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine is a chiral amine compound with a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-methoxypyridine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors for efficient and scalable synthesis.

    Purification: Employing crystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Amine Derivatives: Formed through reduction processes.

    Substituted Compounds: Produced via nucleophilic substitution.

Scientific Research Applications

(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Methoxypyridin-2-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-Methoxypyridine: A simpler analog lacking the chiral center and propanamine group.

    3-Methoxypyridine: The parent compound without the amine and chiral center.

Uniqueness

(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(3-methoxypyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O/c1-3-7(10)9-8(12-2)5-4-6-11-9/h4-7H,3,10H2,1-2H3/t7-/m0/s1

InChI Key

WGDNOWFNQNOVSB-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC=N1)OC)N

Canonical SMILES

CCC(C1=C(C=CC=N1)OC)N

Origin of Product

United States

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